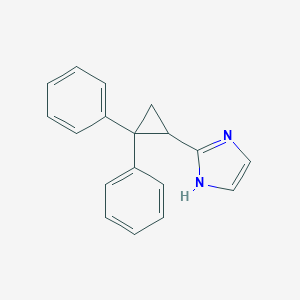

2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,2-diphenylcyclopropyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-12,16H,13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXISQVIBOZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901006171 | |

| Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85589-36-2 | |

| Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-DIPHENYLCYCLOPROPYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWS2KJ794X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 2,2 Diphenylcyclopropyl 1h Imidazole and Its Precursors

General Synthetic Strategies for Imidazole (B134444) Ring Construction

The imidazole nucleus is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. Consequently, a rich and diverse collection of synthetic methods for its construction has been developed over the past century and a half. These methods can be broadly categorized into classical condensation reactions and more recent, regiocontrolled approaches.

Classical Condensation Reactions in Imidazole Synthesis

The earliest and most traditional methods for imidazole synthesis often rely on the condensation of multiple components in a single pot. These reactions, while sometimes lacking in regioselectivity, are often straightforward to perform and utilize readily available starting materials.

One of the most fundamental methods is the Debus-Radziszewski synthesis , first reported in 1858. This reaction involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde, and two equivalents of ammonia. wikipedia.orgscribd.comhandwiki.org The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. scribd.com A significant advantage of this method is its versatility, allowing for the synthesis of a wide range of substituted imidazoles by varying the dicarbonyl and aldehyde components.

The following table provides an overview of some key classical imidazole syntheses:

| Synthesis Name | Reactants | Product Scope |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Tri- and tetrasubstituted imidazoles |

| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus oxychloride | 1,2-Disubstituted chloroimidazoles |

| Marckwald Synthesis | α-Amino ketone, Cyanate/Isothiocyanate | 2-Mercaptoimidazoles, which can be desulfurized |

Recent Advances in Regiocontrolled Synthesis of Imidazoles

While classical methods are robust, modern organic synthesis often demands a higher degree of control over the substitution pattern of the imidazole ring. This has led to the development of numerous regiocontrolled synthetic strategies. These methods often involve the stepwise construction of the imidazole core or the use of specific catalysts to direct the formation of a particular regioisomer.

Recent reviews have highlighted a variety of innovative approaches, including transition metal-catalyzed reactions, multicomponent reactions under mild conditions, and the use of novel starting materials. researchgate.netijprajournal.com For instance, the use of N-substituted amino acids as precursors allows for the regioselective synthesis of N-substituted imidazoles. These methods provide chemists with a powerful toolkit to access specific imidazole derivatives that may be inaccessible through classical routes.

Targeted Synthesis of the 2,2-Diphenylcyclopropyl Moiety

The 2,2-diphenylcyclopropyl fragment is a key structural feature of the target molecule. Its synthesis requires the formation of a three-membered ring bearing two phenyl groups on the same carbon atom. A common and effective strategy for the construction of such cyclopropanes is the reaction of an alkene with a carbene or a carbenoid.

In the context of synthesizing the precursor for 2-(2,2-diphenylcyclopropyl)-1H-imidazole, a logical starting material is 1,1-diphenylethylene (B42955). The cyclopropanation of this alkene can be achieved using various carbene sources. A particularly useful reagent for this transformation is ethyl diazoacetate (EDA) in the presence of a suitable catalyst. nih.govbeilstein-journals.org This reaction introduces a carboxylate group onto the cyclopropane (B1198618) ring, which can then be further manipulated to an aldehyde, a direct precursor for the imidazole synthesis.

The general reaction is as follows:

1,1-Diphenylethylene + N₂CHCO₂Et → Ethyl 2,2-diphenylcyclopropanecarboxylate

This reaction is often catalyzed by transition metal complexes, with copper and rhodium catalysts being particularly effective. researchgate.netrsc.orgresearchgate.net The choice of catalyst and reaction conditions can influence the yield and, in cases of prochiral alkenes, the stereoselectivity of the cyclopropanation.

Elaboration of the this compound Scaffold

With the 2,2-diphenylcyclopropyl precursor in hand, the next critical step is the construction of the imidazole ring. A plausible and efficient approach is to utilize the Debus-Radziszewski imidazole synthesis . This would involve the reaction of 2,2-diphenylcyclopropanecarbaldehyde, a 1,2-dicarbonyl compound (e.g., glyoxal), and ammonia.

The synthetic sequence would be as follows:

Preparation of the Aldehyde: The ethyl 2,2-diphenylcyclopropanecarboxylate, synthesized as described in the previous section, needs to be converted to the corresponding aldehyde, 2,2-diphenylcyclopropanecarbaldehyde. This can be achieved through a two-step process:

Hydrolysis of the ester to the carboxylic acid (2,2-diphenylcyclopropanecarboxylic acid).

Reduction of the carboxylic acid to the aldehyde. Care must be taken to avoid over-reduction to the alcohol. libretexts.orgrug.nl

Imidazole Ring Formation: The resulting 2,2-diphenylcyclopropanecarbaldehyde can then be subjected to the conditions of the Debus-Radziszewski synthesis. By reacting it with glyoxal (B1671930) and ammonia, the desired this compound can be obtained.

An alternative approach could involve the synthesis of a 1,2-diamine derivative of the 2,2-diphenylcyclopropyl moiety, which could then be cyclized with a suitable one-carbon unit to form the imidazole ring. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Advanced Synthetic Techniques and Stereoselectivity Considerations

The synthesis of this compound does not inherently involve the creation of a chiral center, as the cyclopropane ring is symmetrically substituted. However, if substituted derivatives were to be synthesized, stereoselectivity would become a crucial consideration.

Advanced synthetic techniques can be employed to control the stereochemical outcome of the cyclopropanation reaction. The use of chiral catalysts in the reaction of 1,1-diphenylethylene with ethyl diazoacetate can, in principle, lead to enantiomerically enriched cyclopropane derivatives if the substitution pattern allows for chirality.

Furthermore, modern synthetic methodologies such as mechanochemistry could potentially be applied to the imidazole synthesis step. Mechanochemical approaches have been shown to accelerate reaction times and reduce solvent usage in the synthesis of benzimidazoles from cyclopropyl (B3062369) ketones and 1,2-diaminoarenes. nih.gov Such techniques could offer a more sustainable and efficient route to the target molecule.

Pharmacological Profile and Biological Activities of 2 2,2 Diphenylcyclopropyl 1h Imidazole

Antimicrobial Activity Investigations

The imidazole (B134444) ring is a core component of many compounds developed for their antimicrobial properties. nih.gov Derivatives of imidazole have been extensively investigated for their efficacy against a wide range of bacterial and fungal pathogens. mdpi.com

For instance, certain novel imidazole and imidazolium (B1220033) salts derived from amino acids have shown potent antibacterial activity. mdpi.com The effectiveness of these compounds is often linked to their lipophilicity, which can be modified by different substituents on the imidazole ring. mdpi.com Studies on other series, such as 4,5-diphenyl-1H-imidazole derivatives, have also been conducted to evaluate their antibacterial potential. In one such study, while most of the synthesized compounds showed no activity, specific derivatives exhibited potency against Staphylococcus aureus and moderate activity against Enterococcus faecalis.

Table 1: Antibacterial Activity of Selected 4,5-Diphenyl-1H-imidazole Derivatives

| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| 6c | Staphylococcus aureus | 16 |

| Enterococcus faecalis | 16 | |

| 6d | Staphylococcus aureus | 4 |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 8 |

| Enterococcus faecalis | 0.5 | |

| Pseudomonas aeruginosa | 0.25 |

Data sourced from studies on 4,5-diphenyl-1H-imidazole derivatives, not 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Nitroimidazole derivatives are another class of imidazole-containing compounds used as therapeutic agents against infections caused by both Gram-negative and Gram-positive bacteria. nih.gov These findings underscore the potential of the imidazole nucleus as a scaffold for developing new antibacterial agents, suggesting a possible, though unconfirmed, area of activity for this compound.

The imidazole functional group is famously associated with a major class of antifungal medications. researchgate.net While direct antifungal studies on this compound have not been reported, the general class of imidazole derivatives is well-established for its antifungal properties. These compounds function primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Numerous imidazole-containing molecules have been synthesized and tested against various fungal species. For example, bis-imidazole derivatives have demonstrated moderate to good activity against Candida albicans and Candida glabrata. Research has also focused on creating new imidazole derivatives to combat the rise of drug-resistant fungal strains. This includes the development of compounds that show broad-spectrum antifungal activity against various Candida species and other fungi like Aspergillus fumigatus. The parent drug, cibenzoline (B194477), is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4), a system which is notably inhibited by azole antifungal drugs like ketoconazole. nih.govclevelandclinic.org

Central Nervous System (CNS) Activity Exploration

The imidazole ring is present in various biologically active molecules that interact with the central nervous system. It is a component of the endogenous molecule histamine, which functions as a neurotransmitter, and is found in drugs with CNS activity.

There is no direct evidence from scientific studies to suggest that this compound possesses anxiolytic effects. Anxiolytics are a class of medications used to treat anxiety disorders. neuroscigroup.us The mechanisms of these drugs often involve modulating neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system or the serotonin (B10506) system. neuroscigroup.us

While specific data on the target compound is lacking, other heterocyclic compounds containing imidazole or related structures have been explored for their CNS activities. For instance, studies on novel benzodiazepine (B76468) derivatives, which are well-known anxiolytics, have been conducted. Furthermore, research into other specifically designed piperazine (B1678402) derivatives has identified anxiolytic-like activity mediated through benzodiazepine and nicotinic pathways. clevelandclinic.org These explorations into related chemical structures suggest that the imidazole scaffold can be incorporated into molecules with CNS activity, but this does not confirm such a profile for this compound.

No studies have specifically investigated the anticonvulsant properties of this compound. However, the imidazole nucleus has been a point of interest in the development of new antiepileptic drugs. Several imidazole derivatives have been synthesized and evaluated for their potential to control seizures.

Research has identified certain 2,4(1H)-diarylimidazoles as potent sodium channel antagonists, a mechanism shared by several clinically used anticonvulsants. nih.gov These compounds were tested in rodent models to determine their anticonvulsant activity. nih.gov

Table 2: Anticonvulsant Activity of Selected 2,4(1H)-Diarylimidazoles in the Maximal Electroshock Seizure (MES) Test in Rats

| Compound ID | ED₅₀ (mg/kg, oral) |

|---|---|

| 10 | 61.7 |

| 13 | 46.8 |

| 17 | 129.5 |

| 20 | 136.7 |

ED₅₀ represents the dose effective in protecting 50% of animals from seizures. Data is from research on 2,4(1H)-diarylimidazoles, not this compound. nih.gov

These research pathways indicate that the imidazole structure is a viable scaffold for anticonvulsant drug design. nih.gov The exploration of such derivatives provides a basis for potential future research into the neurological effects of other imidazole-containing molecules, including this compound.

Anti-inflammatory Response Modulation Studies

Direct research on the anti-inflammatory properties of this compound is not available. Nonetheless, the imidazole moiety is a structural component of various compounds that have been investigated for anti-inflammatory activity.

Studies on different series of imidazole derivatives have shown promise in modulating inflammatory responses. For example, research on 2-substituted-4,5-diphenyl-1H-imidazoles has been conducted using the carrageenan-induced paw edema method, a standard model for evaluating anti-inflammatory agents. In one study, a synthesized compound demonstrated maximum activity when compared to the reference drug indomethacin. Further investigations into novel imidazole-5(4H)-one analogs also revealed potent anti-inflammatory activity, with some compounds showing efficacy slightly higher than the reference drug diclofenac (B195802) in the same animal model. The mechanism for the anti-inflammatory action of some imidazole derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Antineoplastic and Anticancer Screening

The imidazole ring is a core component of numerous compounds that have been investigated for their potential as anticancer agents. nih.govmdpi.comnih.gov These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action. researchgate.netabap.co.insemanticscholar.org However, a review of the scientific literature and available screening data indicates a lack of specific studies focused on the antineoplastic and anticancer properties of this compound. While the broader class of imidazole-containing molecules remains a subject of interest in oncology research, specific data from in vitro or in vivo screening of this particular compound against cancer cell lines or in tumor models is not publicly available. nih.govresearchgate.netontosight.ai

Anti-tubercular Research Prospects

Imidazole derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents. researchgate.netnih.gov The imidazole core is present in compounds that have shown inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govmdpi.com Despite the recognized potential of the imidazole scaffold in this therapeutic area, there is no specific research detailing the evaluation of this compound for anti-tubercular activity. ebi.ac.uknih.gov Screening of this compound against Mycobacterium tuberculosis H37Rv or other relevant strains has not been reported in the available scientific literature.

Analysis of Cardiovascular System Interactions

The most well-documented biological activity of this compound relates to its role in the metabolism of the antiarrhythmic drug, cibenzoline.

This compound has been identified as a primary microsomal metabolite of cibenzoline, an antiarrhythmic agent. nih.gov In metabolic studies, this compound is referred to as the 4,5-dehydrocibenzoline or M2 metabolite. nih.gov The biotransformation from cibenzoline to its imidazole analogue is thought to occur via microsomal hydroxylation of the imidazoline (B1206853) moiety, followed by a spontaneous loss of water. nih.gov

| Parent Compound | Metabolite | Metabolic Pathway |

|---|---|---|

| Cibenzoline | This compound (4,5-dehydrocibenzoline) | Microsomal hydroxylation and subsequent dehydration |

| Preclinical Model | Effect of this compound | Conclusion on Antiarrhythmic Potential |

|---|---|---|

| Conscious dogs with ventricular premature depolarizations | Decreased frequency of arrhythmias | Does not appear to be a true antiarrhythmic agent |

| Rats with aconitine-induced ventricular arrhythmia | No inhibition of arrhythmia |

Other Prospective Biological Activities based on Imidazole Scaffolds

The imidazole nucleus is a key structural feature in several established anthelmintic drugs. ijpbs.comnih.govbeilstein-journals.org This has prompted the synthesis and screening of a wide variety of imidazole derivatives for activity against parasitic worms. nih.govmdpi.comresearchgate.netbiorxiv.org Despite the known anthelmintic potential of the imidazole scaffold, there are no specific studies in the scientific literature that have evaluated this compound for this biological activity.

Anti-HIV Activity

Extensive searches of peer-reviewed scientific databases and journals did not yield any studies specifically investigating the anti-HIV activity of this compound. While the broader class of imidazole-containing compounds has been a focus of research for potential antiviral agents, with some derivatives showing inhibitory effects on HIV replication, no such data is currently available for this compound.

The imidazole moiety is a key structural feature in various compounds that have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). arabjchem.orgamazonaws.com These inhibitors bind to an allosteric site on the HIV-1 reverse transcriptase, an essential enzyme for viral replication, thereby disrupting its function. amazonaws.com Research into novel imidazole derivatives continues to be an active area in the quest for new anti-HIV therapies. arabjchem.orgdoi.org However, the specific structural combination of a 2,2-diphenylcyclopropyl group with a 1H-imidazole ring has not been reported in the context of anti-HIV research.

Table 1: Summary of Research Findings on Anti-HIV Activity

| Compound | Research Focus | Findings |

| This compound | Anti-HIV Activity | No data available in the scientific literature. |

Antioxidant Properties

Similarly, there is a lack of published research specifically detailing the antioxidant properties of this compound. The investigation of antioxidant activity in chemical compounds often involves assessing their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous disease processes.

Various imidazole and benzimidazole (B57391) derivatives have been synthesized and evaluated for their potential as antioxidants. nih.gov These studies typically employ in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, to quantify antioxidant capacity. nih.gov The structural features of these molecules, including the presence of specific substituent groups, can significantly influence their antioxidant potential. Despite the interest in the antioxidant properties of the imidazole scaffold, no studies have specifically reported on the antioxidant capacity of this compound.

Table 2: Summary of Research Findings on Antioxidant Properties

| Compound | Research Focus | Findings |

| This compound | Antioxidant Properties | No data available in the scientific literature. |

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidating the Pharmacophoric Role of the 2,2-Diphenylcyclopropyl Group

The cyclopropane (B1198618) ring, being a small, strained ring system, imparts a rigid conformation to the molecule. This rigidity can be advantageous for several reasons. Firstly, it reduces the entropic penalty upon binding to a receptor, as there are fewer rotatable bonds compared to a more flexible alkyl chain. This can lead to higher binding affinities. Secondly, the defined three-dimensional arrangement of the phenyl groups is crucial for specific interactions within a binding pocket.

The two phenyl rings attached to the same carbon of the cyclopropyl (B3062369) group create a distinct hydrophobic and sterically demanding region. These aromatic rings can engage in various non-covalent interactions with biological targets, including:

Hydrophobic Interactions: The phenyl groups can fit into hydrophobic pockets of a receptor, displacing water molecules and contributing favorably to the binding energy.

π-π Stacking: The aromatic rings can stack with aromatic residues of amino acids like phenylalanine, tyrosine, or tryptophan within the binding site, further stabilizing the ligand-receptor complex.

Cation-π Interactions: The electron-rich face of the phenyl rings can interact favorably with positively charged residues such as lysine (B10760008) or arginine.

The unique spatial arrangement of these phenyl groups, dictated by the cyclopropyl scaffold, is a critical determinant of binding specificity. Alterations to this group, such as replacing the phenyl rings with other substituents or changing the substitution pattern, would be expected to have a profound impact on biological activity.

Impact of Imidazole (B134444) Ring Substitutions on Efficacy and Selectivity

The 1H-imidazole ring is another critical pharmacophoric element. It is a versatile heterocyclic system that can participate in a variety of interactions. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, which is often crucial for anchoring the molecule to its biological target. The aromatic nature of the imidazole ring also allows for potential π-π stacking interactions.

Substitutions on the imidazole ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its efficacy and selectivity.

| Substitution Position | Type of Substituent | Potential Impact on Activity |

| N-1 | Alkyl, Aryl, etc. | Can alter lipophilicity, metabolic stability, and steric interactions. May also influence the hydrogen bonding capacity of the other nitrogen atom. |

| C-4/C-5 | Small alkyl groups | Can provide additional hydrophobic interactions and fine-tune the fit within a binding pocket. |

| C-4/C-5 | Electron-withdrawing groups | Can alter the pKa of the imidazole ring, affecting its ionization state and hydrogen bonding capabilities. |

| C-4/C-5 | Electron-donating groups | Can enhance the basicity of the imidazole nitrogen, potentially strengthening hydrogen bonds. |

Systematic substitution on the imidazole ring is a common strategy in medicinal chemistry to optimize lead compounds. For instance, introducing a small methyl group at the C-4 or C-5 position could enhance binding by occupying a small hydrophobic pocket, while adding a polar substituent might improve solubility or introduce a new hydrogen bonding interaction. The precise effects of these substitutions are highly dependent on the specific biological target.

Conformational Analysis and Bioactive Conformations

Due to the presence of single bonds, the 2-(2,2-diphenylcyclopropyl)-1H-imidazole molecule can adopt various conformations. However, it is widely accepted that a molecule typically binds to its biological target in a specific low-energy conformation, often referred to as the "bioactive conformation." Identifying this bioactive conformation is a key goal of conformational analysis and is essential for rational drug design.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape of a molecule. These methods can identify stable, low-energy conformers. The relative orientation of the imidazole ring with respect to the diphenylcyclopropyl group is a critical conformational variable.

The bioactive conformation is the specific three-dimensional arrangement that allows for optimal interactions with the receptor. It is not necessarily the absolute lowest energy conformation in solution, as the energy penalty to adopt a slightly higher energy conformer can be offset by favorable binding interactions with the receptor.

Understanding the bioactive conformation can provide valuable insights for designing more potent and selective analogs. For example, if a particular torsional angle between the imidazole and cyclopropyl rings is found to be crucial for activity, new molecules can be designed that are pre-organized into this conformation, potentially leading to enhanced binding affinity.

Design Strategies for Enhanced Biological Performance

Based on the SAR and conformational analysis, several strategies can be employed to design derivatives of this compound with enhanced biological performance.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogs of this compound bind to the active site. This information can guide the design of new derivatives with improved complementarity to the binding pocket, leading to higher potency and selectivity.

Introduction of Functional Groups: Specific functional groups can be introduced to create new interactions with the target. For example, adding a hydroxyl or amino group could introduce a new hydrogen bond, while a carboxylic acid group could form a salt bridge with a basic residue in the receptor.

Conformational Restriction: To lock the molecule into its bioactive conformation, further rigidification of the structure can be explored. This could involve introducing additional rings or incorporating double or triple bonds to reduce conformational flexibility.

A systematic approach combining synthesis, biological testing, and computational modeling is essential for the successful optimization of this compound as a lead compound for the development of new therapeutic agents.

Preclinical Translational Research and in Vitro/in Vivo Evaluation

In Vitro Assays for Efficacy and Safety Profiling

A review of published scientific literature did not yield specific data regarding cell-based phenotypic screening or direct cytotoxicity assessments for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Specific biochemical target engagement assays for this compound have not been detailed in the available research. Such assays are crucial for confirming the interaction of a compound with its molecular target within a cellular context, but data for this particular metabolite is not presently available.

In Vivo Pharmacological Models for Activity Confirmation

The pharmacological activity of this compound has been investigated in animal models with a focus on antiarrhythmic potential. In a study using conscious dogs with ventricular arrhythmias induced by coronary artery occlusion, the synthesized metabolite was found to decrease the frequency of ventricular premature depolarizations. tandfonline.comtandfonline.com

Biotransformation and Metabolic Pathway Characterization

The formation of this compound, also known as 4,5-dehydrocibenzoline or metabolite M2, has been characterized using in vitro hepatic microsomal preparations. tandfonline.comnih.gov Studies with human and rat liver microsomes confirm that this metabolite is formed from the parent drug, Cibenzoline (B194477). nih.gov

Research has identified the specific cytochrome P450 (CYP) enzymes responsible for this biotransformation. The formation of this compound from both S(-)- and R(+)-cibenzoline was shown to be highly correlated with CYP3A4 content and testosterone (B1683101) 6β-hydroxylation activity. nih.gov The involvement of CYP3A enzymes is further substantiated by inhibition studies, where ketoconazole, a potent inhibitor of CYP3A4/5, strongly suppressed the formation of the metabolite. nih.gov These findings provide evidence that CYP3A enzymes play a major role in the metabolism of Cibenzoline to its imidazole (B134444) derivative. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Primary Enzyme Family | Cytochrome P450 3A (CYP3A) | nih.gov |

| Specific Enzyme Implicated | CYP3A4 | nih.govresearchgate.net |

| Effect of Inhibitors (Ketoconazole) | Strongly inhibited formation | nih.gov |

| Enantiomer Formation Ratio (R/S) of Intrinsic Clearance (CLint) | 0.39 to 0.83 for M2 (4,5-dehydrocibenzoline) | nih.gov |

The metabolic fate of Cibenzoline and the excretion of its metabolite, this compound, have been evaluated in both canines and humans.

In a study involving three dogs given an oral dose of ¹⁴C-labeled Cibenzoline, mean peak plasma concentrations of the metabolite reached 0.4 to 0.5 µg/ml between 2 and 7 hours post-administration. tandfonline.com The urinary excretion of this specific metabolite accounted for 1.8% to 3.5% of the administered radioactive dose. tandfonline.com

In a human study with five healthy male subjects receiving a single oral dose of ¹⁴C-Cibenzoline, this compound was identified as the only unconjugated metabolite present in plasma. nih.gov Over a six-day period, a mean of 85.7% of the total radioactive dose was recovered in the urine, with 13.2% found in the feces. nih.govresearchgate.net The parent drug, Cibenzoline, was the most abundant compound excreted in urine, accounting for 55.7% of the dose. nih.gov The this compound metabolite represented approximately 4% of the radioactivity recovered in the urine. nih.gov

| Species | Parameter | Finding | Reference |

|---|---|---|---|

| Dog | Peak Plasma Concentration | 0.4-0.5 µg/ml (between 2 and 7 hours) | tandfonline.com |

| % of Dose in Urine as Metabolite | 1.8 - 3.5% | tandfonline.com | |

| Human | Plasma Presence | Only unconjugated metabolite found | nih.gov |

| % of Radioactivity in Urine as Metabolite | ~4% | nih.gov | |

| Primary Excretion Route (Total Radioactivity) | Urine (85.7%), Feces (13.2%) | nih.govresearchgate.net |

Advanced Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to investigate the electronic structure, reactivity, and spectroscopic properties of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. These studies, often utilizing Density Functional Theory (DFT), provide a fundamental understanding of the molecule's behavior.

Detailed analysis of the electronic properties can elucidate the regions of the molecule that are most likely to engage in chemical reactions. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical, as the energy gap between them is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Theoretical vibrational frequencies calculated through QM methods can be correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes to specific functional groups within the molecule. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

Table 1: Hypothetical Quantum Mechanical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The values in this table are illustrative and represent the type of data generated from quantum mechanical studies.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govsemanticscholar.org For this compound, MD simulations can provide detailed insights into its interaction with a biological target, such as an enzyme or a receptor. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. najah.edunih.gov

The process typically involves placing the ligand in the binding site of the target protein within a simulated physiological environment, including water molecules and ions. The forces between all atoms are then calculated using a force field, and Newton's laws of motion are applied to simulate the dynamic behavior of the system over a specific period, often in the nanosecond to microsecond range. ijnc.ir

Analysis of the MD trajectory can yield valuable information, such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein. Furthermore, the number and duration of hydrogen bonds and other non-covalent interactions between the ligand and the protein can be quantified, providing a detailed picture of the binding mode. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound with a Target Protein

| Parameter | Value/Setting | Purpose |

| Force Field | CHARMM36 | Describes the potential energy of the system |

| Water Model | TIP3P | Simulates the aqueous solvent environment |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events |

| Temperature | 310 K | Simulates physiological temperature |

| Pressure | 1 atm | Simulates atmospheric pressure |

Note: This table provides an example of typical parameters used in an MD simulation setup.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govmedcraveonline.com For a series of analogues of this compound, a QSAR model could be developed to predict their therapeutic potency. biolscigroup.us

The first step in QSAR modeling is to generate a dataset of molecules with known biological activities. Then, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices (e.g., connectivity indices). biolscigroup.us

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. mdpi.com A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate the model's predictive power. biolscigroup.usmdpi.com Such a model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

Table 3: Example of a QSAR Model Equation and its Statistical Parameters

| Equation | Statistical Parameters |

| pIC₅₀ = 0.8 * LogP - 0.2 * MW + 1.5 * HBD + 2.1 | R² = 0.85, Q² = 0.72, F-statistic = 45.6 |

Note: This is a hypothetical QSAR equation. pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, MW is the molecular weight, and HBD is the number of hydrogen bond donors. The statistical parameters indicate the goodness-of-fit and predictive ability of the model.

De Novo Design and Virtual Screening Approaches

De novo design and virtual screening are computational strategies employed to identify novel and potent drug candidates. These approaches can be applied to discover new derivatives of this compound with potentially improved therapeutic properties.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This can be done through either ligand-based or structure-based approaches. mmsl.cz In a ligand-based virtual screening, a known active molecule, such as this compound, is used as a template to search for other molecules with similar properties. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds into the binding site and score their potential binding affinity. mmsl.cz

De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch. Algorithms are used to piece together molecular fragments in the binding site of a target protein to create new molecules with complementary shapes and chemical properties. This approach has the potential to explore a much wider chemical space than traditional high-throughput screening.

Both virtual screening and de novo design can be used to generate a list of promising candidate molecules that can then be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Future Research Directions and Therapeutic Advancement of 2 2,2 Diphenylcyclopropyl 1h Imidazole

Addressing Challenges in Bioavailability and Selectivity

A critical aspect of developing any therapeutic agent is understanding and optimizing its bioavailability and selectivity. For 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, these challenges are intrinsically linked to its nature as a metabolite and its chemical structure.

Selectivity is another key challenge. The metabolism of cibenzoline (B194477) to form its metabolites, including this compound (also referred to as M2 or 4,5-dehydrocibenzoline), is mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. nih.govresearchgate.net The stereoselective metabolism of cibenzoline suggests that the formation and potentially the activity of its metabolites could vary between individuals due to genetic polymorphisms in these enzymes. nih.gov This raises questions about the selective therapeutic effects and potential for off-target interactions of this compound. Future research should aim to:

Characterize the specific inhibitory or inductive effects of this compound on various CYP450 isoforms to predict potential drug-drug interactions. researchgate.net

Investigate the binding affinity and activity of this compound at various receptors and enzymes to build a comprehensive selectivity profile.

Table 1: Key Research Areas for Bioavailability and Selectivity of this compound

| Research Area | Focus | Rationale |

| Pharmacokinetic Profiling | Determine the ADME properties of directly administered this compound. | To understand its absorption, distribution, metabolism, and excretion, which are fundamental to determining bioavailability. |

| CYP450 Interaction Studies | Evaluate the inhibitory and inductive potential of the compound on major CYP450 enzymes. | To assess the risk of drug-drug interactions and understand its metabolic pathway. |

| Receptor Binding Assays | Screen the compound against a panel of receptors and enzymes. | To identify its primary targets and potential off-target effects, thereby establishing its selectivity. |

| Impact of Genetic Polymorphisms | Investigate how variations in CYP2D6 and CYP3A4 affect the formation and activity of the compound. | To understand inter-individual variability in response and potential for personalized medicine approaches. |

Exploration of Novel Therapeutic Indications

The imidazole (B134444) scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. nih.govnih.govijpsjournal.commdpi.com This provides a strong rationale for exploring novel therapeutic indications for this compound beyond its association with an antiarrhythmic parent drug. The unique 2,2-diphenylcyclopropyl substitution may confer novel or enhanced activities compared to other imidazole derivatives. ontosight.ai

Potential therapeutic areas for investigation include:

Antimicrobial Agents: Imidazole compounds are renowned for their antifungal properties. ontosight.ainano-ntp.com The specific structural modifications in this compound could alter or enhance this activity, warranting investigation against a broad spectrum of fungal and bacterial pathogens. ontosight.ainih.govnih.govresearchgate.netscirp.org

Central Nervous System (CNS) Activity: Some imidazole derivatives have demonstrated activity in the central nervous system, with potential applications as anxiolytics or anticonvulsants. ontosight.ai The lipophilic nature of the diphenylcyclopropyl group may facilitate crossing the blood-brain barrier, making CNS applications a plausible area of research.

Anti-inflammatory Effects: The anti-inflammatory potential of imidazole derivatives is an active area of research. ontosight.ainih.govijpsjournal.com Studies could explore the effects of this compound on key inflammatory pathways and its potential utility in treating inflammatory conditions.

Further research in this area would involve extensive in vitro and in vivo screening to identify and validate these potential new therapeutic uses.

Development of Advanced Delivery Systems

To overcome potential challenges in bioavailability and to enhance therapeutic efficacy, the development of advanced drug delivery systems for this compound is a promising avenue of research. Nanotechnology-based drug delivery systems, in particular, have shown significant potential for improving the pharmacokinetic profiles of various drugs, including those for cardiovascular diseases. nih.govmdpi.com

For a compound like this compound, which is a metabolite of an antiarrhythmic drug, nano-encapsulation could offer several advantages. oaepublish.com These include:

Improved Solubility and Bioavailability: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its solubility and protect it from premature degradation, thereby improving its oral bioavailability. nih.govucsd.edu

Targeted Delivery: Nanoparticles can be engineered to target specific tissues or cells, which could be particularly beneficial if novel therapeutic indications are identified. oaepublish.comnih.gov This would maximize the drug's effect at the site of action while minimizing systemic exposure and potential side effects.

Controlled Release: Advanced delivery systems can be designed for sustained or controlled release of the drug, which can help in maintaining therapeutic concentrations over a prolonged period and improve patient compliance. nih.gov

Table 2: Potential Advanced Delivery Systems for this compound

| Delivery System | Potential Advantages |

| Lipid Nanocapsules | Enhanced oral bioavailability, protection from degradation. oaepublish.com |

| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds. mdpi.comoaepublish.com |

| Polymeric Nanoparticles | Controlled and sustained drug release, potential for surface modification for targeting. nih.govnih.govucsd.edu |

| Solid Lipid Nanoparticles | High stability, potential for large-scale production. |

Future research in this area should focus on the formulation and characterization of these advanced delivery systems for this compound and subsequent in vitro and in vivo evaluation of their efficacy and safety.

Collaborative Research for Clinical Translation

The successful clinical translation of a promising compound like this compound will require a concerted effort involving collaboration between academic institutions, pharmaceutical industries, and regulatory bodies. hubspotusercontent10.netresearchgate.netyoutube.comacmedsci.ac.uk The journey from a molecule of interest to an approved therapeutic is fraught with challenges, and partnerships can help to navigate this complex landscape. researchgate.netnih.govresearchgate.netmdpi.comecancer.org

Key areas for collaborative research include:

Preclinical Development: Academic labs can contribute their expertise in basic research, target identification, and mechanism of action studies, while industry partners can provide resources for large-scale screening, toxicology studies, and formulation development. novartis.com

Clinical Trials: Collaborative clinical trials can be designed to efficiently evaluate the safety and efficacy of this compound for any identified therapeutic indications. These partnerships can facilitate patient recruitment and access to clinical research infrastructure.

Regulatory Affairs: Early engagement with regulatory agencies, facilitated by the expertise within pharmaceutical companies, can help to ensure that the development program meets the required standards for approval.

Models for such collaborations can range from sponsored research agreements and joint ventures to participation in public-private partnerships and consortia. hubspotusercontent10.net Building a strong collaborative framework will be essential to unlock the full therapeutic potential of this compound and bring a potentially valuable new medicine to patients.

Q & A

Q. What are the established synthetic routes for 2-(2,2-diphenylcyclopropyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation and imidazole functionalization. A common approach employs condensation reactions between chiral amino alcohols (e.g., L-phenylalaninol) and aromatic aldehydes in the presence of ammonium acetate and dibenzoyl, followed by purification via column chromatography (ethyl acetate/ethanol/triethylamine) . Co-crystallization with succinic acid (1:2 ratio) has been reported to stabilize the compound, suggesting its utility in purification . Yield optimization requires careful control of temperature (e.g., 65°C for 12 hours) and solvent selection (methanol/diethyl ether for crystallization) .

Q. How can structural characterization of this compound be performed to confirm its configuration and purity?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving the planar imidazole core and dihedral angles with substituents (e.g., 77.34° for o-nitrobenzene rings) . Complementary techniques include:

- NMR : Analysis of aromatic proton environments and coupling constants to verify substituent positions.

- HRMS : To confirm molecular weight (e.g., 296.36 g/mol for derivatives) .

- Elemental analysis : Validation of C, H, N content against theoretical values .

Q. What preliminary biological screening methods are recommended for assessing pharmacological potential?

Initial evaluation often focuses on:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .

- Cytotoxicity studies : MTT assays on human cell lines (e.g., HEK293) to determine IC50 values .

- Molecular docking : Preliminary in silico screening against targets like EGFR or GLP1 receptors to prioritize derivatives .

Advanced Research Questions

Q. How can chiral synthesis of this compound be optimized to enhance enantiomeric excess (ee)?

Chiral resolution strategies include:

- Use of chiral auxiliaries : Amino alcohol derivatives (e.g., L-phenylalaninol) to induce stereoselectivity during cyclopropane formation .

- Asymmetric catalysis : Transition metal complexes (e.g., Pd or Ru) for enantioselective cyclopropanation .

- Chromatographic separation : Chiral HPLC with cellulose-based columns to isolate enantiomers .

Q. What computational methods are effective for analyzing binding interactions with biological targets?

Advanced approaches include:

- Molecular dynamics simulations : To study binding stability with GLP1 receptors over nanosecond timescales .

- Density Functional Theory (DFT) : Calculation of electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- ADMET prediction : Tools like SwissADME to assess bioavailability and toxicity risks .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives?

Contradictions often arise from dynamic processes (e.g., ring puckering or tautomerism). Mitigation strategies:

Q. What strategies are recommended for improving metabolic stability in pharmacological studies?

Structural modifications to reduce CYP450-mediated degradation:

- Fluorination : Introducing difluoromethyl groups to block metabolic hotspots .

- Steric shielding : Bulky substituents (e.g., cyclopentylthio groups) to hinder enzyme access .

- Prodrug design : Esterification of imidazole NH to enhance plasma stability .

Methodological Notes

- Crystallography : Always cross-validate SHELX-refined structures with spectroscopic data to account for crystal packing effects .

- Synthetic reproducibility : Document solvent purity (e.g., anhydrous methanol) and catalyst batch details to ensure reaction consistency .

- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.